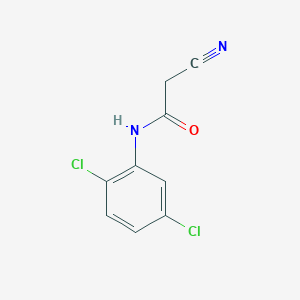
2-cyano-N-(2,5-dichlorophenyl)acetamide
説明
Synthesis Analysis
The synthesis of chlorophenyl acetamide derivatives typically involves reactions that allow for the introduction of various substituents into the acetamide molecule. For example, studies have explored the reaction mechanisms and conditions conducive to forming chlorophenyl acetamide compounds, highlighting the importance of catalysts, solvents, and reaction temperatures in achieving desired yields and specificities (Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of chlorophenyl acetamides, including conformation and bond parameters, has been extensively analyzed using techniques such as X-ray crystallography. These studies reveal the planarity of the molecular skeleton and the orientations of substituents, which are crucial for understanding the compound's reactivity and interactions (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Chlorophenyl acetamides undergo various chemical reactions, including hydrolysis, isomerization, and cyclization. The behavior of these compounds in different conditions, such as varying pH levels, provides insight into their stability and potential for forming new compounds. For instance, the cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides to form imidazoline-5-ones demonstrates the compound's versatility in synthetic chemistry (Nguyen, T. T. Nguyen, T. V. Nguyen, & Bui, 2016).
Physical Properties Analysis
The physical properties of chlorophenyl acetamides, such as solubility, melting point, and crystal structure, are determined by their molecular configuration. The orientation of chlorophenyl rings relative to the acetamide group and the presence of hydrogen bonds influence these properties, affecting the compound's application potential (Gowda, Foro, & Fuess, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards electrophilic and nucleophilic attacks, are essential for understanding the compound's behavior in chemical reactions. Quantum chemical calculations, such as those performed on dichlorophenyl acetamide derivatives, provide valuable information on electronic structure, absorption wavelengths, and thermodynamic properties, which are pivotal for predicting the compound's chemical behavior and potential applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).
科学的研究の応用
Quantum Chemical Calculations
The compound has been the subject of quantum chemical calculations, focusing on its molecular structural parameters, thermodynamic properties, and vibrational frequencies. Such studies, using density functional theory, provide insights into its electronic and thermodynamic behavior, aiding in the prediction of its reactivity and stability in various conditions (Choudhary et al., 2014).
Synthesis of Novel Derivatives
Researchers have explored the synthesis of novel derivatives of this compound for potential antimicrobial applications. The structure and activity of these derivatives provide valuable data for developing new antimicrobial agents (Mistry et al., 2009).
Spectroscopic Analysis
The compound has been analyzed using various spectroscopic techniques. Studies like these are crucial for understanding its chemical behavior and for validating the synthesis of its derivatives (Gowda & Gowda, 2007).
Molecular Docking Studies
Recent research has involved molecular docking studies to understand the binding interactions of this compound's analogs with biological targets. Such studies are essential in drug development and understanding the biological interactions of chemical compounds (Mary et al., 2020).
Crystallography and Molecular Structure
Crystallographic studies have been conducted to determine the detailed molecular structure of the compound. These studies are fundamental in understanding the physical and chemical properties of the compound (Gowda et al., 2007).
Heterocyclic Synthesis
It has been used in the synthesis of heterocyclic systems, serving as an intermediate for creating novel chemical structures. This is significant in the exploration of new therapeutic agents and materials (Gouda et al., 2015).
Safety and Hazards
特性
IUPAC Name |
2-cyano-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFUXWREALPORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351183 | |
| Record name | 2-cyano-N-(2,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87165-20-6 | |
| Record name | 2-cyano-N-(2,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)
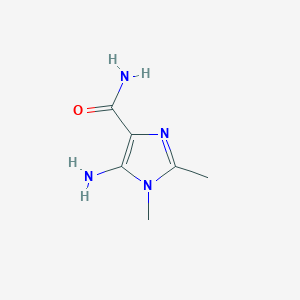
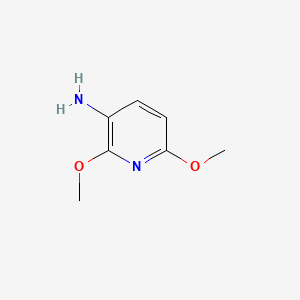

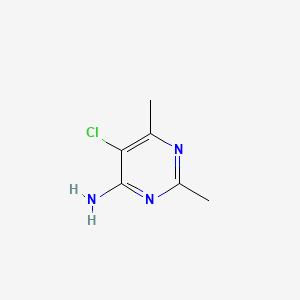
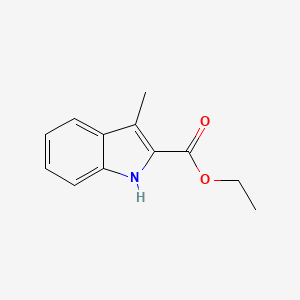

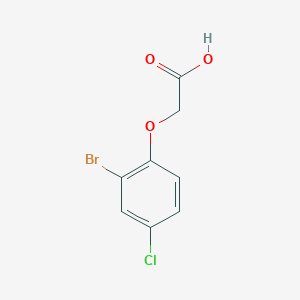
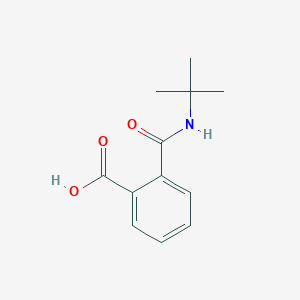
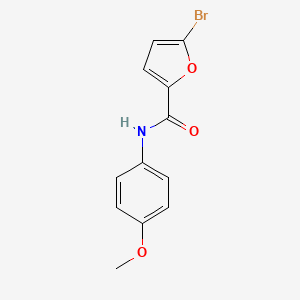


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)
